molecular formula C14H16N4O3S B2958972 N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034447-34-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No. B2958972
CAS RN: 2034447-34-0
M. Wt: 320.37
InChI Key: YBTSNUWDEHVIAF-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (MTDN) is a compound that has been synthesized for potential use in scientific research. It belongs to the class of compounds known as nicotinamide adenine dinucleotide (NAD+) precursors, which have been shown to have various biochemical and physiological effects.

Scientific Research Applications

Structural Characterization and Biological Activity

Nicotinamides, such as N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, are compounds with a broad range of applications. They serve as antimicrobial agents, inhibitors of biological processes, and are essential cofactors in metabolic processes. The combination of nicotinamide and 1,3,4-thiadiazole functionalities is notable for antioxidant, antimicrobial, or anti-inflammatory activities. Structural characterization using X-ray crystallography, NMR, UV-Visible, and IR spectroscopies is crucial in understanding the biological activity of these compounds (Burnett, Johnston, & Green, 2015).

Utilization by Biological Systems

Research on various nicotinamide derivatives, including N-(5-methyl-1,3,4-thiadiazole-2-yl) derivatives, indicates their active role against pellagra and their formation in mammalian bodies after administration of related compounds. These compounds are metabolically active and may influence various biological pathways (Ellinger, Fraenkel, & Abdel Kader, 1947).

Antileukemic Activity

Specific nicotinamide analogs, including those with a 1,3,4-thiadiazole structure, have been tested for their activity against leukemia. These compounds have shown varying degrees of antileukemic activity, indicating their potential in cancer research and therapy (Oettgen, Reppert, Coley, & Burchenal, 1960).

Small Molecule Inhibitors Development

Nicotinamide derivatives are used in the development of small molecule inhibitors targeting enzymes like Nicotinamide N-methyltransferase (NNMT). These inhibitors are vital for treating metabolic and chronic diseases characterized by abnormal NNMT activity. The binding orientation and interaction of these molecules with the enzyme’s active site are critical for their inhibitory function (Neelakantan et al., 2017).

Biochemical Properties and Variations

Understanding the biochemical properties and individual variations of enzymes like NNMT, which interacts with nicotinamide derivatives, is essential. This knowledge helps in hypothesizing the relationship between enzyme activity variations and the metabolism of pyridine compounds, influencing the toxicity or therapeutic efficacy of such compounds (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-17-18-14(22-9)16-13(19)10-2-3-12(15-8-10)21-11-4-6-20-7-5-11/h2-3,8,11H,4-7H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTSNUWDEHVIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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